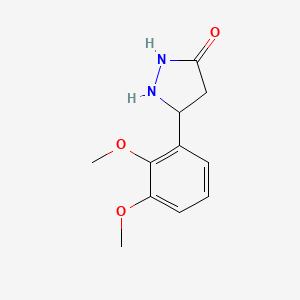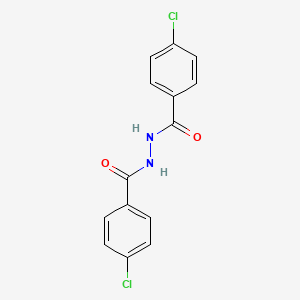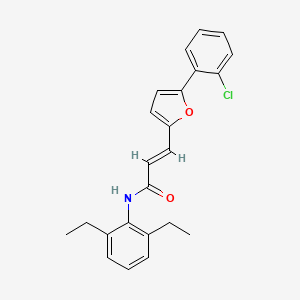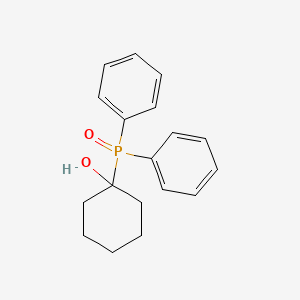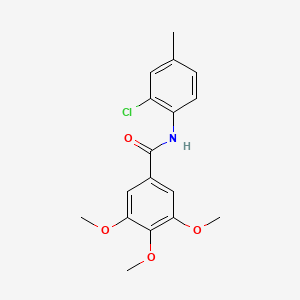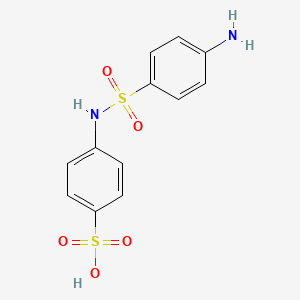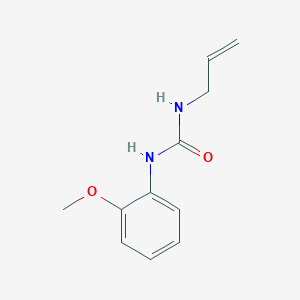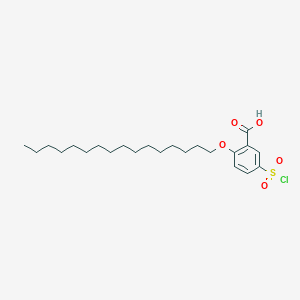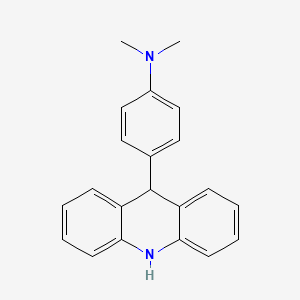
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine is a chemical compound with the molecular formula C21H20N2. It is part of the acridine family, which is known for its rigid structure, planarity, and high thermal stability. Acridine derivatives have been extensively studied due to their diverse pharmacological, photophysical, and biological properties .
Preparation Methods
The synthesis of 9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine typically involves the reaction of acridine derivatives with dimethylaminobenzaldehyde under specific conditions. One common method is the Buchwald–Hartwig cross-coupling reaction, which involves the use of palladium catalysts and bases like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of acridone derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of dihydroacridine derivatives.
Scientific Research Applications
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are studied for their unique photophysical properties.
Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Mechanism of Action
The primary mechanism of action of 9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting processes such as DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer .
Comparison with Similar Compounds
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine can be compared to other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties, it also intercalates into DNA but has different substituents that affect its activity and toxicity.
Proflavine: Another DNA intercalator, used primarily as an antiseptic and disinfectant.
Acriflavine: Similar to proflavine, it is used as an antibacterial agent and has applications in treating infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66333-77-5 |
|---|---|
Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(9,10-dihydroacridin-9-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C21H20N2/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h3-14,21-22H,1-2H3 |
InChI Key |
WNHQRNLPBKDPCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)

![1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B11959587.png)
![ethyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11959602.png)
